3-Chlor-1H-indazol-6-ol

Übersicht

Beschreibung

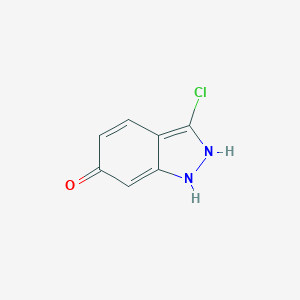

3-Chloro-1H-indazol-6-OL is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a chlorine atom at the third position and a hydroxyl group at the sixth position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications.

Wissenschaftliche Forschungsanwendungen

3-Chloro-1H-indazol-6-OL has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of agrochemicals and dyes.

Wirkmechanismus

Target of Action

For instance, some indazole derivatives have been reported to inhibit cell growth, particularly in colon and melanoma cell lines . Another derivative, 6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo, has been identified as a novel inhibitor of cyclo-oxygenase-2 (COX-2) .

Mode of Action

For example, the COX-2 inhibitor mentioned above was found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Biochemical Pathways

Indazole derivatives have been associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . These activities suggest that indazole derivatives may affect multiple biochemical pathways.

Result of Action

One indazole derivative, 3-amino-n-(4-benzylphenyl)-5-chloro-1h-indazole-1-carboxamide, was found to inhibit cell growth with gi50 values in the 0041–336 μM range, being very effective against colon and melanoma cell lines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1H-indazol-6-OL can be achieved through several methods:

Transition Metal-Catalyzed Reactions: One common method involves the use of copper(II) acetate as a catalyst.

Reductive Cyclization Reactions: Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines.

Industrial Production Methods

Industrial production of 3-Chloro-1H-indazol-6-OL often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-1H-indazol-6-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the sixth position can be oxidized to form a ketone.

Reduction: The chlorine atom can be reduced to form a hydrogen atom, resulting in the formation of 1H-indazol-6-OL.

Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or primary amines.

Major Products Formed

Oxidation: Formation of 3-chloro-1H-indazol-6-one.

Reduction: Formation of 1H-indazol-6-OL.

Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1H-Indazole: Lacks the chlorine and hydroxyl groups, making it less reactive in certain chemical reactions.

3-Chloro-1H-indazole: Similar structure but lacks the hydroxyl group, affecting its solubility and reactivity.

6-Hydroxy-1H-indazole: Lacks the chlorine atom, which influences its biological activity and chemical properties.

Uniqueness

3-Chloro-1H-indazol-6-OL is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity

Biologische Aktivität

3-Chloro-1H-indazol-6-OL is a heterocyclic compound belonging to the indazole family, characterized by a fused indazole ring system and a hydroxyl group at the 6-position. The presence of a chlorine atom at the 3-position enhances its chemical properties, making it a subject of interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The chemical structure of 3-Chloro-1H-indazol-6-OL can be represented as follows:

This compound features a nitrogen-containing heterocyclic ring, which is significant in the development of various bioactive molecules. The hydroxyl group increases its solubility and reactivity, making it an attractive candidate for drug development.

Promising Biological Activities

Research indicates that 3-Chloro-1H-indazol-6-OL exhibits several biological activities:

- Antimicrobial Properties : Studies suggest that this compound has potential antimicrobial effects, which may be attributed to its ability to disrupt microbial cell functions.

- Anticancer Activity : It has been shown to inhibit cell growth in various cancer cell lines, including colon and melanoma. For example, one study reported that derivatives of indazole compounds significantly inhibited the proliferation of cancer cells by targeting specific biochemical pathways .

- Anti-inflammatory Effects : The compound has been associated with the inhibition of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), indicating its potential use in treating inflammatory diseases.

The mechanism through which 3-Chloro-1H-indazol-6-OL exerts its biological effects involves several biochemical pathways:

- Inhibition of Kinases : This compound may act as an enzyme inhibitor, particularly against kinases involved in cancer progression.

- Cell Cycle Regulation : It has been observed to induce apoptosis in cancer cells by modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax, affecting cell cycle distribution .

- Molecular Interactions : Molecular docking studies have demonstrated stable binding interactions with biological targets such as Leishmania trypanothione reductase, highlighting its potential as an antileishmanial agent .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Chloro-6-nitroindazole | Nitro group at position 6 | Enhanced antileishmanial activity |

| 1H-Indazole | Basic indazole structure | Less reactive than chlorinated derivatives |

| 4-Chloroindazole | Chlorine at position 4 | Different biological activity profile |

| 5-Bromoindazole | Bromine substitution at position 5 | Potentially different pharmacokinetic properties |

Each compound possesses unique characteristics that influence their biological activities, allowing for extensive exploration in medicinal chemistry.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of 3-Chloro-1H-indazol-6-OL:

- Antileishmanial Activity : A study demonstrated that specific derivatives showed promising growth inhibition against Leishmania major, with molecular dynamics simulations indicating stable binding to the target enzyme .

- Antitumor Activity : Another research highlighted that certain derivatives exhibited significant cytotoxic effects on K562 leukemia cells, with IC50 values indicating effective inhibition at low concentrations .

- Inflammatory Response Modulation : Research has shown that indazole derivatives can modulate inflammatory responses by inhibiting key signaling pathways involved in inflammation.

Eigenschaften

IUPAC Name |

3-chloro-2H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-7-5-2-1-4(11)3-6(5)9-10-7/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVOJLPFEDCFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646681 | |

| Record name | 3-Chloro-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116570-49-1 | |

| Record name | 3-Chloro-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.